molecular formula C19H19ClN2O4S B2371698 2-(2-chlorophenyl)-N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine CAS No. 521320-54-7

2-(2-chlorophenyl)-N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine

Cat. No.: B2371698
CAS No.: 521320-54-7
M. Wt: 406.88
InChI Key: RQJSMWLMPSHHGA-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the oxazole intermediate with a sulfonyl chloride derivative.

    Substitution reactions: The final compound is obtained by introducing the chlorophenyl and methoxyethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Products may include sulfides or amines.

    Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-13-7-9-14(10-8-13)27(23,24)19-18(21-11-12-25-2)26-17(22-19)15-5-3-4-6-16(15)20/h3-10,21H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJSMWLMPSHHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322365
Record name 2-(2-chlorophenyl)-N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

521320-54-7
Record name 2-(2-chlorophenyl)-N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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